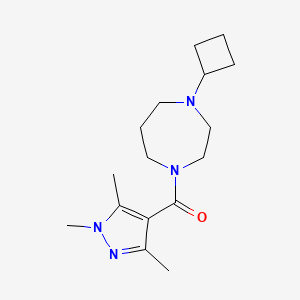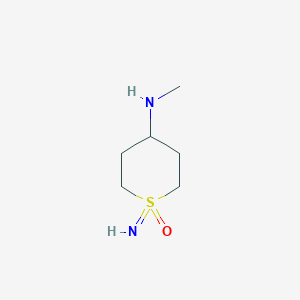
(1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cubane derivatives, such as 4-cyanocubanecarboxylic acid, often involves complex reactions that take advantage of the cubane's unique structure. A notable approach includes the use of crystal structures and packing techniques to understand and manipulate the cubane framework for synthesis, as demonstrated by Kuduva et al. (2001), who explored the crystal structures and packing of 4-cyanocubanecarboxylic acid and its derivatives, highlighting the significance of hydrogen bond patterns and shape factors in the synthesis process (Kuduva et al., 2001).
Molecular Structure Analysis
The molecular structure of cubane derivatives, including 4-cyanocubanecarboxylic acid, is characterized by its high strain and unique geometric configuration. The study by Kuduva et al. (2001) provides insights into the crystal structure, showing how the syn–anti carboxyl group catemer arrangement and type-II geometry of the cyano groups contribute to the molecule's distinct properties (Kuduva et al., 2001).
Chemical Reactions and Properties
Cubane-based compounds exhibit a range of chemical reactions due to their high strain and unique structure. The reactivity of these compounds can be manipulated for various applications, although specific reactions of (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid are not directly detailed in the available literature.
Physical Properties Analysis
The physical properties of cubane derivatives, such as melting points, solubility, and thermal stability, are influenced by their strained structure and unique chemical composition. Although specific data on this compound is not provided, studies on related compounds indicate that these properties are crucial for understanding and utilizing these molecules effectively.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability, are defined by its cubane core and functional groups. The presence of the cyano and carboxylic acid groups on the cubane framework offers a platform for further chemical modifications and applications, as illustrated by the detailed structural analysis and synthesis pathways discussed by Kuduva et al. (2001) (Kuduva et al., 2001).
Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids Carboxylic acids, including the structure related to (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid, are important in biorenewable chemicals production. They serve as precursors for various industrial chemicals and have been produced using engineered microbes. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields highlight the need for metabolic engineering strategies to improve microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
Reactive Extraction of Carboxylic Acids The process of reactive extraction of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids offers an environmentally friendly, efficient method for carboxylic acid separation. This is crucial for the purification and recovery of acids like this compound from industrial effluents, enhancing yield and process sustainability (Djas & Henczka, 2018).
Synthesis and Biological Activity of 1-indanones 1-indanones and their derivatives, which can be synthesized from carboxylic acids, possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The versatility of carboxylic acids in synthesizing compounds with significant therapeutic potential underscores the importance of research into specific carboxylic acids like this compound (Turek et al., 2017).
Antimicrobial and Cytotoxic Activity of Carboxylic Acids Natural carboxylic acids derived from plants, including those structurally similar to this compound, have shown significant antioxidant, antimicrobial, and cytotoxic activities. Understanding the structural impact on these activities can aid in the development of novel therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Liquid-Liquid Extraction of Carboxylic Acids Advancements in solvent technology for the liquid-liquid extraction of carboxylic acids offer improved efficiency and environmental sustainability. This research supports the development of more effective separation processes for compounds like this compound, crucial for industrial applications (Sprakel & Schuur, 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-cyanocubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXCZZGKJNAFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C12C3C4C1C5C2C3C45C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2490867.png)
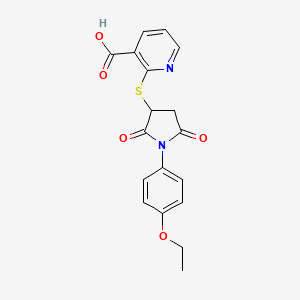
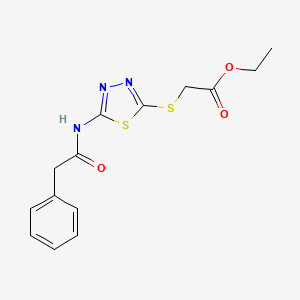
![4-(2-Phenylbutanoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490874.png)
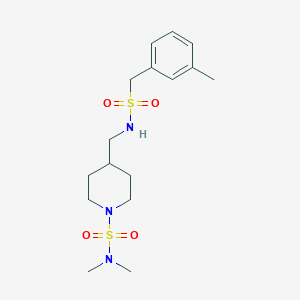
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)
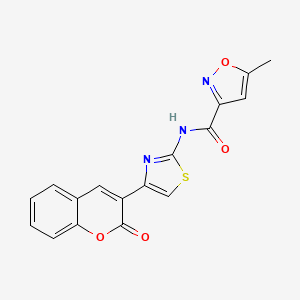
![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)
![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)
